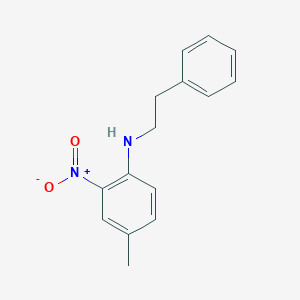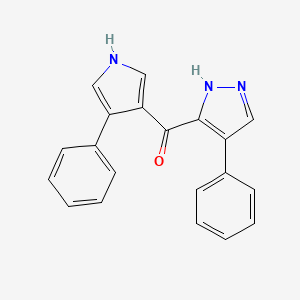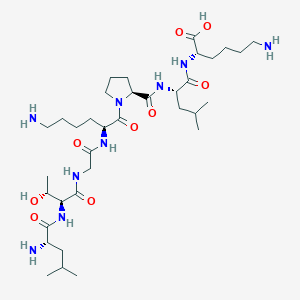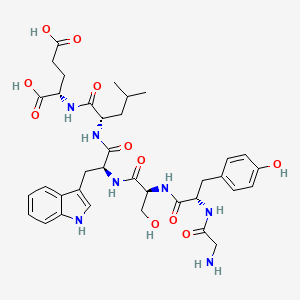![molecular formula C21H15NO3 B14203414 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione CAS No. 830928-33-1](/img/structure/B14203414.png)
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione: is a complex organic compound with a unique structure that includes both benzo and acridine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated hydrazones tethered by an amino group to 1,4-naphthoquinone or quinoline-5,8-dione . This reaction leads to the formation of benzo[b]acridine-6,11-dione derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
化学反応の分析
Types of Reactions: 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
科学的研究の応用
Chemistry: In chemistry, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of DNA intercalation and enzyme inhibition. Its planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions.
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer properties. The ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its stable structure and vibrant color properties.
作用機序
The mechanism of action of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
- Benzo[a]acridine-6,11-dione
- Pyrido[2,3-b]acridine-5,12-dione
Comparison: Compared to similar compounds, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is unique due to the presence of the 2-methylpropanoyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
830928-33-1 |
|---|---|
分子式 |
C21H15NO3 |
分子量 |
329.3 g/mol |
IUPAC名 |
12-(2-methylpropanoyl)benzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C21H15NO3/c1-11(2)19(23)16-14-9-5-6-10-15(14)22-18-17(16)20(24)12-7-3-4-8-13(12)21(18)25/h3-11H,1-2H3 |
InChIキー |
BMTZMWINASQUBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)



![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)

![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)

